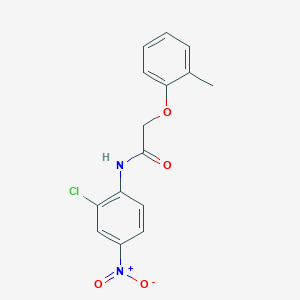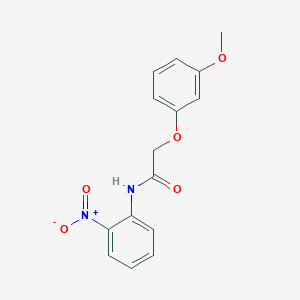
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide, commonly known as Nitrophenylhexyloxycarbonyl-aminobenzene, is a chemical compound that has been extensively studied for its scientific research application. This compound is widely used in the field of biochemistry and molecular biology due to its ability to act as a protease inhibitor. The synthesis method of this compound is complex and requires expertise in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide involves the inhibition of proteases. This compound binds to the active site of the enzyme and prevents the breakdown of proteins. The inhibition of proteases by N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide leads to the regulation of protease activity and can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various proteases such as trypsin, chymotrypsin, and elastase. It has also been shown to inhibit the activity of proteases involved in the progression of diseases such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide has several advantages and limitations for lab experiments. The advantages include its ability to inhibit the activity of proteases, its stability, and its availability. However, the limitations include its complex synthesis method, its high cost, and its potential toxicity.
Future Directions
There are several future directions for the use of N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide in scientific research. One direction is the development of new protease inhibitors that are more effective and less toxic. Another direction is the investigation of the role of proteases in various diseases and the development of new therapies based on protease inhibition. Additionally, the use of N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide in drug discovery and development is an area of interest for future research.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide is widely used in scientific research as a protease inhibitor. Proteases are enzymes that are involved in the breakdown of proteins. They play a crucial role in various physiological processes such as digestion, blood clotting, and immune response. However, abnormal activity of proteases can lead to various diseases such as cancer, Alzheimer's disease, and arthritis.
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide inhibits the activity of proteases by binding to the active site of the enzyme. This prevents the enzyme from breaking down proteins and thus, regulates the activity of proteases. This compound has been used in various studies to investigate the role of proteases in disease progression and to develop new therapies for protease-related diseases.
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-4-2-3-5-14(10)22-9-15(19)17-13-7-6-11(18(20)21)8-12(13)16/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQKESZSXPNXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-ethoxy-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B3976794.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3976807.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3976820.png)


![N-(2-bromophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B3976843.png)
![N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B3976850.png)


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)benzamide](/img/structure/B3976871.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3976874.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3976896.png)